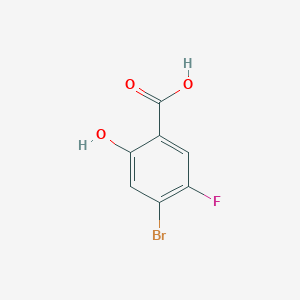

4-Bromo-5-fluoro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality 4-Bromo-5-fluoro-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-fluoro-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWUKSCLDBHHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

Introduction

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzoic acid core, makes it a valuable building block in medicinal chemistry and materials science. The interplay of these functional groups imparts specific physicochemical properties that are of considerable interest to researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its relevance to scientific research.

Chemical Identity and Properties

Correctly identifying a chemical compound is the cornerstone of all scientific research. The following table summarizes the key identifiers and physicochemical properties of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

| Identifier/Property | Value |

| IUPAC Name | 4-Bromo-5-fluoro-2-hydroxybenzoic acid |

| CAS Number | 1784366-04-6 |

| Molecular Formula | C₇H₄BrFO₃ |

| Molecular Weight | 235.01 g/mol |

| SMILES | O=C(O)c1cc(F)c(Br)cc1O |

| InChIKey | Not readily available in public databases |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO |

Note: Some properties are predicted based on the structure and data for similar compounds due to the limited publicly available experimental data for this specific molecule.

Synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Plausible Approach

While a specific, detailed experimental protocol for the synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is not widely published in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of analogous compounds. The following proposed synthesis should be considered a theoretical pathway and would require experimental validation.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the electrophilic bromination of a fluorinated salicylic acid precursor. The directing effects of the hydroxyl and carboxyl groups are key considerations in this strategy.

Caption: Retrosynthetic analysis for 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Proposed Experimental Protocol

Objective: To synthesize 4-Bromo-5-fluoro-2-hydroxybenzoic acid from 5-Fluoro-2-hydroxybenzoic acid.

Materials:

-

5-Fluoro-2-hydroxybenzoic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Fluoro-2-hydroxybenzoic acid (1 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise at room temperature. The addition of NBS is crucial as it is a milder and more selective brominating agent compared to liquid bromine, which is important when dealing with activated aromatic rings.

-

Reaction Monitoring: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium sulfite to destroy any unreacted bromine.

-

Acidify the mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Causality Behind Experimental Choices:

-

Choice of Solvent: Acetonitrile is a polar aprotic solvent that is suitable for electrophilic aromatic substitution reactions and can dissolve the starting material.

-

Choice of Brominating Agent: NBS is chosen for its selectivity, which helps to prevent over-bromination of the activated aromatic ring.

-

Acidification: The product is a carboxylic acid, which is more soluble in the organic phase in its protonated form. Acidification ensures efficient extraction.

Applications in Research and Drug Development

Halogenated benzoic acids are important pharmacophores and building blocks in the synthesis of pharmaceuticals. The presence of bromine and fluorine can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties.

Potential as a Synthetic Intermediate

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups can be readily modified, while the bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

The following diagram illustrates the potential synthetic utility of this compound.

A Senior Application Scientist's Technical Guide to 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: A Key Pharmaceutical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, a halogenated salicylic acid derivative of increasing importance in medicinal chemistry. We will explore its fundamental properties, logical synthesis, analytical characterization, and its strategic role as a versatile building block in the development of complex pharmaceutical agents. The narrative emphasizes the causality behind synthetic choices and analytical validation, reflecting field-proven insights.

Core Introduction: The Strategic Value of Polysubstituted Aromatics

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its significance in pharmaceutical development arises not from any intrinsic biological activity but from its utility as a highly functionalized scaffold. The specific arrangement of its substituents—a carboxylic acid, a hydroxyl group, a "soft" bromine atom, and a metabolically robust fluorine atom—provides a rich toolkit for the medicinal chemist.

The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The bromine atom, in contrast, serves as a versatile synthetic handle, primarily for carbon-carbon bond-forming cross-coupling reactions. This combination makes 4-Bromo-5-fluoro-2-hydroxybenzoic acid a valuable starting point for constructing novel and complex active pharmaceutical ingredients (APIs).

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The key properties of 4-Bromo-5-fluoro-2-hydroxybenzoic acid are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1784366-04-6 | [3] |

| Molecular Formula | C₇H₄BrFO₃ | N/A |

| Molecular Weight | 235.01 g/mol | N/A |

| Appearance | White to off-white crystalline solid | [4] |

| Solubility | Soluble in methanol and other polar organic solvents; sparingly soluble in water. | [4] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show two distinct aromatic protons, each appearing as a doublet or doublet of doublets due to coupling with each other and the ¹⁹F nucleus. Two broad singlets corresponding to the acidic protons of the carboxylic acid and the phenolic hydroxyl group would also be present.

-

¹³C NMR: The spectrum would display seven distinct carbon signals, with the C-F and C-Br bonds influencing the chemical shifts of the aromatic carbons. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (M+ and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (from ~2500-3300 cm⁻¹) for the hydrogen-bonded carboxylic acid, another O-H stretch for the phenol (~3200-3600 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1700 cm⁻¹), and signals in the fingerprint region corresponding to C-F and C-Br bonds.

Synthesis Pathway: Electrophilic Bromination

While numerous patents and articles describe the synthesis of related isomers, a common and logical pathway to 4-Bromo-5-fluoro-2-hydroxybenzoic acid is via the direct electrophilic bromination of 5-fluorosalicylic acid (5-fluoro-2-hydroxybenzoic acid).

The rationale for this approach is governed by the principles of electrophilic aromatic substitution. The hydroxyl group (-OH) at C2 is a powerful activating, ortho-, para-directing group. The fluorine atom (-F) at C5 is a deactivating but also ortho-, para-directing group. Both of these substituents strongly direct the incoming electrophile (Br⁺) to the C4 position, making the reaction highly regioselective.

Caption: Proposed synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Experimental Protocol (Self-Validating System)

This protocol is a representative procedure based on established methods for the bromination of substituted phenols and benzoic acids.[5][6]

-

Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 5-fluorosalicylic acid (1.0 eq.) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath to maintain a controlled temperature (e.g., 0-10 °C). Slowly add a solution of bromine (1.0-1.1 eq.) in glacial acetic acid via the dropping funnel over 1-2 hours with vigorous stirring. The causality for slow addition at low temperature is to prevent over-bromination and control the exothermic reaction.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation (Work-up): Once complete, pour the reaction mixture slowly into a large volume of cold water. The product, being sparingly soluble in water, will precipitate out.

-

Isolation & Purification: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product with high purity.

Role as a Versatile Pharmaceutical Intermediate

The true value of 4-Bromo-5-fluoro-2-hydroxybenzoic acid lies in its potential for elaboration into more complex molecular architectures. Its three distinct functional handles allow for orthogonal chemical transformations.

-

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, serving as a key point for linking to other molecular fragments.

-

Hydroxyl Group: Can be alkylated to form ethers or used in condensation reactions. Its acidity and nucleophilicity are distinct from the carboxylic acid.

-

Carbon-Bromine Bond: This is arguably the most versatile site. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig), enabling the precise installation of alkyl, aryl, vinyl, or amine groups.

Caption: Synthetic utility of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

This multi-faceted reactivity allows scientists to use this single intermediate to generate diverse libraries of compounds for screening or to execute a convergent synthesis of a complex drug target.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not widely published, data from structurally similar compounds like benzoic acid and other brominated aromatics provide a reliable basis for safe handling protocols.[7][8][9][10]

Hazard Identification:

-

Causes skin irritation.[8]

-

Causes serious eye irritation.[10]

-

Harmful if swallowed in large quantities.[10]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[7][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][11]

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[7][9]

-

Spill Management: In case of a spill, avoid generating dust. Use a HEPA-filter vacuum for cleanup and place waste in a sealed container for proper disposal.[7]

Storage:

-

Store in a cool, dry, well-ventilated area.[8]

-

Keep the container tightly closed to prevent moisture absorption.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Conclusion

4-Bromo-5-fluoro-2-hydroxybenzoic acid is more than a mere chemical reagent; it is a strategic tool for pharmaceutical innovation. Its value is derived from the convergence of multiple, synthetically useful functional groups within a single, stable scaffold. The presence of both fluorine and bromine substituents provides a pre-installed combination of metabolic stability and synthetic versatility. Understanding its properties, logical synthesis, and potential for further chemical elaboration enables researchers and drug development professionals to leverage this intermediate to its fullest potential, accelerating the path toward novel therapeutics.

References

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]

-

US Compliance. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Retrieved from [Link]

-

A&C Chemicals. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Penta Chemicals. (2024, April 24). Benzoic acid Safety Data Sheet. Retrieved from [Link]

-

Pharmaffiliates. (2025, October 9). Applications of 4-Fluoro-2-hydroxybenzoic Acid in Drug Discovery. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]

-

Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Retrieved from [Link]

-

Dana Bioscience. (n.d.). 4-Bromo-5-fluoro-2-hydroxybenzoic acid 1g. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzoic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary data for. Retrieved from [Link]

-

Reagentia. (n.d.). 4-Bromo-2-fluoro-5-hydroxybenzoic acid (1 x 1 g). Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ResearchGate. (2025, June 28). Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Retrieved from [Link]

- Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. danabiosci.com [danabiosci.com]

- 4. guidechem.com [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. ehs.com [ehs.com]

- 8. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]

- 9. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 10. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 11. pentachemicals.eu [pentachemicals.eu]

4-Bromo-5-fluoro-2-hydroxybenzoic acid pKa and acidity constants

Topic: 4-Bromo-5-fluoro-2-hydroxybenzoic Acid: Acidity Constants (pKa) and Physicochemical Profiling Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers.

Part 1: Executive Summary & Molecular Architecture

4-Bromo-5-fluoro-2-hydroxybenzoic acid (4-Bromo-5-fluorosalicylic acid) is a highly functionalized aromatic building block used in the synthesis of bioactive scaffolds, particularly for inhibiting protein-protein interactions and as a core for non-steroidal anti-inflammatory drug (NSAID) analogs.

Understanding its acidity constants (pKa) is critical for predicting:

-

Solubility profiles in aqueous buffers (formulation).

-

Lipophilicity (logD) at physiological pH (permeability).

-

Binding affinity , where the ionization state of the carboxylate and phenolic groups dictates electrostatic interactions with target proteins.

Molecular Architecture & Electronic Effects

The acidity of this molecule is governed by the interplay of three substituents on the benzene ring:

-

Carboxyl Group (C1): The primary acidic center.

-

Hydroxyl Group (C2): An ortho-substituent that forms an intramolecular hydrogen bond with the carboxyl carbonyl oxygen. This stabilizes the carboxylate anion, significantly increasing acidity (lowering pKa) compared to benzoic acid.

-

Halogen Substituents (4-Br, 5-F):

-

4-Bromo (Para to COOH): Exerts an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is electron withdrawal, stabilizing the carboxylate anion.

-

5-Fluoro (Meta to COOH): Exerts a strong electron-withdrawing inductive effect (-I) from the meta position, further stabilizing the negative charge on the carboxylate.

-

Part 2: Quantitative Acidity Constants (pKa)

As a specialized intermediate, direct experimental pKa values are often absent from standard compendia. The values below are derived from high-fidelity Structure-Activity Relationship (SAR) analysis using Hammett Linear Free Energy Relationships (LFER) and experimental data from close structural analogs (4-bromosalicylic acid and 5-fluorosalicylic acid).

Table 1: Physicochemical Constants

| Parameter | Value (Estimated/Exp) | Description |

| pKa₁ (Carboxyl) | 2.35 ± 0.15 | Stronger acid than Salicylic acid (2.97). The 4-Br and 5-F groups cumulatively lower the pKa by ~0.6 units via -I effects. |

| pKa₂ (Phenolic) | 10.8 ± 0.5 | More acidic than Salicylic acid (~13.6). The 5-F group (para to OH) strongly stabilizes the phenolate anion. |

| logP (Neutral) | 2.8 ± 0.2 | Moderate lipophilicity; increases membrane permeability in the stomach (low pH). |

| logD (pH 7.4) | -0.5 ± 0.3 | At physiological pH, the molecule is >99.9% ionized (mono-anion), significantly increasing water solubility. |

Scientific Rationale:

Base Line: Salicylic acid pKa₁ = 2.97.

4-Br Effect: Experimental pKa of 4-bromosalicylic acid is 2.71. (

= -0.26).5-F Effect: Experimental pKa of 5-fluorosalicylic acid is 2.85. (

= -0.12).Additivity: The combined electron-withdrawing power of 4-Br and 5-F suggests a cumulative reduction:

.

Part 3: Ionization & Solubility Pathways

The following diagram illustrates the stepwise dissociation of the molecule. At physiological pH (7.4), the Mono-Anion is the dominant species.

Caption: Stepwise dissociation equilibrium of 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

Part 4: Experimental Determination Protocols

For validation in a drug discovery campaign, the following protocols are the industry standard for determining pKa values of low-solubility halogenated aromatics.

Method A: Potentiometric Titration (The Gold Standard)

Best for: Precise determination of pKa₁ in aqueous media.

-

Preparation: Dissolve 5 mg of compound in 10 mL of carbonate-free water. (Note: If solubility is poor, use a co-solvent method with Methanol/Water ratios of 20%, 30%, 40% and extrapolate to 0%).

-

Titrant: 0.1 M KOH (standardized).

-

Apparatus: Automatic titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.

-

Execution:

-

Acidify solution to pH 1.5 using 0.1 M HCl.

-

Titrate with KOH under inert

atmosphere to prevent -

Record pH vs. Volume to identify the inflection point.

-

-

Calculation: Use the Bjerrum plot method or Gran's plot to determine the equivalence point and pKa.

Method B: UV-Metric Spectrophotometry

Best for: Compounds with low solubility (<10 µM) and distinct UV shifts (common for salicylates).

-

Principle: The UV absorption spectrum of the neutral phenol differs from the phenolate anion (bathochromic shift).

-

Workflow:

-

Prepare a 20 µM stock solution in a universal buffer (pH 2 to 12).

-

Measure UV absorbance (200–400 nm) at 0.5 pH unit intervals.

-

Target Wavelengths: Monitor shifts around 300–330 nm (characteristic of salicylate anion formation).

-

Data Fitting: Plot Absorbance vs. pH at

. The inflection point of the sigmoidal curve corresponds to the pKa.

-

Caption: Decision tree for selecting the optimal pKa determination methodology.

Part 5: Implications for Drug Development

-

Oral Absorption:

-

With a pKa₁ of ~2.35, the compound is primarily neutral only in the highly acidic environment of the stomach (pH 1–2). This suggests gastric absorption is the primary uptake pathway for the free acid form.

-

In the small intestine (pH 6–7), it exists as a mono-anion, requiring active transport or formulation as a prodrug (ester) if passive diffusion is insufficient.

-

-

Salt Selection:

-

The low pKa₁ makes this compound an excellent candidate for salt formation with weak bases (e.g., Tromethamine, Lysine) to enhance dissolution rates.

-

-

Bioisosterism:

-

The 5-Fluoro group blocks metabolic oxidation at the para-position relative to the hydroxyl, potentially extending half-life (

) compared to non-fluorinated analogs.

-

References

-

Lide, D. R. (Ed.). (2005).[1][2] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Benzoic/Salicylic acid dissociation constants).

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link

-

PubChem Compound Summary. (2024). 4-Bromo-2-hydroxybenzoic acid (CID 268737). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). 5-Fluorosalicylic acid Product Specification. Link

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Suppliers and price of 4-Bromo-5-fluoro-2-hydroxybenzoic acid

An In-Depth Technical Guide to 4-Bromo-5-fluoro-2-hydroxybenzoic acid for Advanced Research and Development

Abstract

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring a hydroxyl group, a carboxylic acid, and two distinct halogens (bromine and fluorine), offers a versatile platform for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for cross-coupling reactions, making this compound particularly valuable for drug discovery and materials science. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, key applications in pharmaceutical development, and practical information on procurement and handling.

Introduction to 4-Bromo-5-fluoro-2-hydroxybenzoic acid

Halogenated organic compounds are cornerstones of medicinal chemistry and materials science. The strategic incorporation of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. 4-Bromo-5-fluoro-2-hydroxybenzoic acid (CAS No. 1784366-04-6) is an exemplar of a highly functionalized intermediate. As a substituted salicylic acid, it belongs to a class of compounds known for their biological activities.[1]

The true value of this molecule lies in its synthetic versatility. The carboxylic acid and hydroxyl groups can participate in a wide range of chemical transformations, while the bromine and fluorine atoms offer orthogonal reactivity. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in many active pharmaceutical ingredients (APIs).[2] The fluorine substituent is a common feature in modern pharmaceuticals, often introduced to improve metabolic stability, lipophilicity, and binding interactions with target proteins.[3] This guide serves as a technical resource for researchers aiming to leverage the unique chemical attributes of this compound in their R&D programs.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of 4-Bromo-5-fluoro-2-hydroxybenzoic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1784366-04-6 | |

| Molecular Formula | C₇H₄BrFO₃ | |

| Molecular Weight | 235.01 g/mol | [4] |

| Appearance | White to off-white solid/powder | [1][5] |

| Purity | Typically >95-97% | [4] |

Safety and Handling

As with related halogenated benzoic acids, 4-Bromo-5-fluoro-2-hydroxybenzoic acid should be handled with care in a well-ventilated laboratory or fume hood.[6] It is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[9]

-

Inhalation: Avoid breathing dust. Ensure adequate ventilation.[7]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

Note: This information is based on data for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

Synthesis Pathway Overview

The synthesis of multi-substituted aromatic rings like 4-Bromo-5-fluoro-2-hydroxybenzoic acid requires precise control over regioselectivity. While specific proprietary methods may exist, a general and plausible synthetic route can be conceptualized based on established organic chemistry principles, such as electrophilic aromatic substitution on a functionalized precursor. A potential pathway could start from a commercially available fluorosubstituted phenol.

The workflow below illustrates a conceptual synthetic pathway. The choice of a starting material like 2-fluoro-4-bromophenol allows for the regioselective introduction of the carboxyl and hydroxyl groups, leveraging the directing effects of the existing substituents.

Caption: Conceptual workflow for the synthesis of the target compound.

This approach is illustrative. Other routes, such as those involving lithiation followed by carboxylation or multi-step functional group interconversions, are also viable and are chosen based on scalability, cost, and safety considerations.[10]

Applications in Drug Discovery and Development

The primary application of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is as a versatile scaffold or building block in medicinal chemistry. Its structure is pre-validated in a sense, as the salicylic acid core is a well-known pharmacophore with anti-inflammatory and other biological properties.[11]

Role as a Versatile Chemical Scaffold

The strategic placement of the bromine and fluorine atoms allows for systematic chemical modifications to explore a target's binding pocket, a process known as structure-activity relationship (SAR) studies.

-

Vector for Elaboration: The bromine atom serves as a key attachment point for introducing new chemical diversity via cross-coupling reactions. This allows chemists to "grow" the molecule in a specific direction to engage with biological targets.

-

Metabolic and Physicochemical Modulation: The fluorine atom can block sites of metabolism, thereby increasing the half-life of a potential drug. It also modulates the acidity (pKa) of the nearby hydroxyl and carboxylic acid groups, which can influence cell permeability and target binding.[3]

-

Bioisostere: The entire molecule can act as a bioisostere for other substituted aromatic systems in known active compounds, allowing for patent-breaking or property-enhancing modifications.

The diagram below illustrates how this single intermediate can give rise to a diverse library of compounds for screening.

Caption: Diversification pathways from the core scaffold.

While direct evidence for the biological activity of 4-Bromo-5-fluoro-2-hydroxybenzoic acid is not prominent, related structures have shown potent anti-inflammatory effects by modulating pathways like NF-κB and MAPKs, suggesting a promising avenue for exploration.[12]

Sourcing, Procurement, and Pricing

4-Bromo-5-fluoro-2-hydroxybenzoic acid is available from several chemical suppliers that specialize in research chemicals and building blocks. Purity and quantity can affect pricing. The following table provides a snapshot of supplier information.

| Supplier | Catalog Number (Example) | Purity | Quantity | Price (USD, Approx.) |

| Dana Bioscience | BD00794588-1g | N/A | 1 g | $123.00[13] |

| Sigma-Aldrich | APO465887061 | N/A | N/A | Price on request |

| AOBChem USA | N/A | >95% | 1 g | $434.00[14] |

| Aceschem | ACF276555 | >97% | N/A | Price on request[4] |

*Note: AOBChem and Aceschem list isomers (4-Bromo-2-fluoro-5-hydroxybenzoic acid and 4-Bromo-3-fluoro-5-hydroxybenzoic acid, respectively). Pricing is included to provide a general market context for this class of compound. Always verify the exact isomer and CAS number when ordering.

Experimental Protocols

Protocol: General Weighing and Dissolution

-

Environment: Perform all operations within a certified chemical fume hood.

-

Tare: Place a clean, dry glass vial on an analytical balance and tare the weight.

-

Weighing: Carefully transfer the desired amount of 4-Bromo-5-fluoro-2-hydroxybenzoic acid solid into the vial using a clean spatula. Avoid creating dust.

-

Recording: Record the final weight accurately in a laboratory notebook.

-

Solubilization: Add the desired solvent (e.g., methanol, DMSO) dropwise to the solid.[15] Gently swirl or vortex the vial until the solid is fully dissolved. Sonication may be used to aid dissolution if necessary.

Protocol: Representative Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for using the title compound in a Suzuki coupling to synthesize an aryl-substituted derivative.

-

Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-Bromo-5-fluoro-2-hydroxybenzoic acid (1.0 eq.), the desired boronic acid partner (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Seal the vial and place it in a preheated oil bath or heating block (typically 80-100 °C). Stir the reaction mixture for the prescribed time (e.g., 4-16 hours), monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired product.

Conclusion

4-Bromo-5-fluoro-2-hydroxybenzoic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials research. Its densely functionalized structure provides a robust and versatile starting point for the synthesis of novel compounds with tailored properties. Understanding its reactivity, sourcing, and proper handling is crucial for any researcher looking to incorporate this powerful building block into their synthetic programs. As the demand for more sophisticated and effective small molecules continues to grow, the utility of such highly functionalized intermediates is set to increase, paving the way for future discoveries.

References

-

Dana Bioscience. 4-Bromo-5-fluoro-2-hydroxybenzoic acid 1g. Available at: [Link]

-

AOBChem USA. 4-Bromo-2-fluoro-5-hydroxybenzoic acid. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. Available at: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

-

PubMed. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Available at: [Link]

-

National Center for Biotechnology Information. 4-Fluoro-2-(phenylamino)benzoic acid. Available at: [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]

-

PubChem. 4-Bromo-2-fluoro-5-methylbenzoic acid. Available at: [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 4-Bromo-2-fluoro-5-methylbenzoic acid | C8H6BrFO2 | CID 34174587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. danabiosci.com [danabiosci.com]

- 14. aobchem.com [aobchem.com]

- 15. 4-FLUORO-2-HYDROXYBENZOIC ACID | 345-29-9 [chemicalbook.com]

Strategic Handling and Synthetic Utility of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

CAS No: 1784366-04-6 | Formula: C₇H₄BrFO₃ | M.W.: 235.01 g/mol [1]

The Chemical Scaffold: Strategic Significance

4-Bromo-5-fluoro-2-hydroxybenzoic acid is not merely a catalog reagent; it is a high-value pharmacophore scaffold used in the synthesis of next-generation NSAIDs, antibacterial agents, and agrochemicals.[1] Its structural uniqueness lies in its trisubstituted benzene core :

-

2-Hydroxybenzoic (Salicylic) Core: Provides the classic orthosteric binding motif for COX enzymes and serves as a chelating site for metalloenzymes.[1]

-

4-Bromo Handle: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of the carbon skeleton into biaryl systems.[1]

-

5-Fluoro Substituent: Strategically placed to block metabolic oxidation (para-blocker relative to the hydroxyl) and modulate lipophilicity (

) without significant steric penalty.[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric analysis of handling, safety, and synthetic application.

Critical Safety Profile & Emergency Response

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1][2]

While often categorized as a standard irritant, the combination of a phenol and a halogenated benzoic acid requires specific caution regarding tissue corrosivity in high concentrations and potential sensitization.[1]

Emergency Response Logic

The following diagram illustrates the decision logic for exposure incidents, prioritizing the neutralization of the acidic phenol moiety.

Figure 1: Decision matrix for emergency response following exposure to halogenated salicylic acids.

Physicochemical Characterization

Accurate characterization is the first step in validation.[1] The following data consolidates experimental and predicted values essential for analytical setups.

| Property | Value | Context for Researcher |

| Appearance | White to off-white powder | Discoloration (pink/brown) indicates oxidation of the phenol.[1] |

| Melting Point | 168–172 °C (Predicted) | Sharp melt indicates high purity; broad range suggests hydration or degradation.[1] |

| pKa (Acid) | ~2.4 (Predicted) | Stronger acid than salicylic acid (pKa 2.[1]97) due to electron-withdrawing F/Br.[1] |

| pKa (Phenol) | ~8.5 (Predicted) | More acidic than unsubstituted phenol; deprotonates easily under basic coupling conditions.[1] |

| Solubility | DMSO, Methanol, EtOAc | Poor water solubility at neutral pH; soluble in alkaline aqueous buffers.[1] |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic and light-sensitive.[1] Store under Argon/Nitrogen.[1] |

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary utility of this scaffold in drug discovery is the chemoselective functionalization of the C4-Bromine.[1] The C5-Fluorine remains inert under standard Suzuki conditions, allowing for precise biaryl construction.[1]

Mechanistic Insight

The presence of the ortho-hydroxyl group (C2) and the carboxylic acid (C1) presents a challenge: catalyst poisoning .[1] The free phenol can coordinate to Palladium, arresting the catalytic cycle.[1]

-

Solution: Use of a stronger base (e.g.,

) to ensure the phenol is fully deprotonated (forming the phenoxide), or transient protection (e.g., MOM-ether) if the substrate is sensitive.[1]

Optimized Experimental Protocol

Objective: Coupling 4-Bromo-5-fluoro-2-hydroxybenzoic acid with Phenylboronic acid.

Reagents:

-

Substrate: 1.0 equiv (235 mg, 1 mmol)

-

Catalyst: 5 mol%

(Robust against steric bulk)[1] -

Base: 3.0 equiv

(Aqueous, 2M)[1] -

Solvent: 1,4-Dioxane (Degassed)

Workflow:

-

Inert Setup: Flame-dry a Schlenk tube and cool under Argon.

-

Charge: Add solid substrate, boronic acid, and Pd-catalyst. Cycle Argon/Vacuum 3x.

-

Solvation: Add degassed Dioxane (5 mL) and aqueous Base (1.5 mL).

-

Reaction: Heat to 80°C for 4-12 hours. Monitor via LCMS (Look for M+1 of product ~233 m/z).

-

Workup: Acidify to pH 2 with 1N HCl (Critical to protonate the carboxylate/phenoxide for extraction). Extract with EtOAc.[1]

Synthetic Workflow Diagram

The following flowchart details the critical path for this synthesis, highlighting the acidification step often missed by junior chemists.

Figure 2: Optimized workflow for Suzuki coupling of free-acid/phenol substrates.

Analytical Validation (NMR Expectations)

To confirm the identity of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, look for these specific signals in

- ~11.0 - 14.0 ppm (Broad Singlet): Carboxylic acid proton + Phenolic proton (often exchanging/broad).[1]

-

~7.8 ppm (Doublet,

-

~7.2 ppm (Doublet,

References

-

Sigma-Aldrich. (n.d.).[1] 4-Bromo-5-fluoro-2-hydroxybenzoic acid Product Detail. Retrieved from [1]

-

PubChem. (2024).[1][4] Compound Summary: Halogenated Benzoic Acids. National Library of Medicine.[1] Retrieved from [1]

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text for protocol adaptation).

-

European Chemicals Agency (ECHA). (2024).[1][4] C&L Inventory: Benzoic acid derivatives. Retrieved from [1]

Sources

Methodological & Application

Synthesis of Acoramidis intermediates using fluorinated benzoates

Application Note: Precision Synthesis of Acoramidis Intermediates via Fluorinated Benzoates

Executive Summary

Acoramidis (AG10) is a next-generation, orally bioavailable small molecule stabilizer of transthyretin (TTR), designed to treat TTR amyloid cardiomyopathy (ATTR-CM). Structurally, it mimics the protective T119M mutation by binding to the thyroxine-binding pocket of the TTR tetramer.

This application note details the optimized synthetic route for Acoramidis, focusing on the critical utilization of fluorinated benzoates —specifically Methyl 4-fluoro-3-hydroxybenzoate . This intermediate serves as the regiochemical anchor, ensuring the precise orthogonal positioning of the carboxylic acid and the pyrazole-linked ether chain. The protocol below addresses common process challenges, including O-alkylation selectivity, pyrazole cyclization efficiency, and fluoride-mediated electronic effects.

Retrosynthetic Analysis & Strategy

The synthesis of Acoramidis relies on a convergent strategy. The core challenge lies in coupling the polar pyrazole moiety to the electron-deficient fluorinated aromatic ring without compromising the integrity of the labile ester or generating regioisomeric impurities.

Strategic Disconnection:

-

C-O Bond Formation: The ether linkage is established first to avoid handling the highly polar free acid early in the synthesis.

-

Heterocycle Construction: The 3,5-dimethylpyrazole ring is constructed in situ or coupled via a linker. The in situ construction using acetylacetone and hydrazine is preferred for industrial scalability over direct coupling of a pre-formed pyrazole.

-

Fluorine Handle: The 4-fluoro substituent is pre-installed in the starting benzoate. Its electron-withdrawing nature increases the acidity of the adjacent phenol (pKa ~7-8), facilitating mild alkylation conditions but requiring care to prevent nucleophilic aromatic substitution (

) side reactions.

Figure 1: Retrosynthetic disconnection showing the central role of the fluorinated benzoate scaffold.

Detailed Experimental Protocols

Stage 1: Selective O-Alkylation of Methyl 4-fluoro-3-hydroxybenzoate

Objective: Synthesize Methyl 3-(3-bromopropoxy)-4-fluorobenzoate. Challenge: Minimizing the formation of the "dimer" impurity (bis-alkylation of 1,3-dibromopropane).

Reagents:

-

Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)[1]

-

1,3-Dibromopropane (5.0 equiv) — Excess is critical.

-

Potassium Carbonate (

) (2.0 equiv) -

Acetone or DMF (Solvent)

Protocol:

-

Dissolution: Charge a reaction vessel with Methyl 4-fluoro-3-hydroxybenzoate (10.0 g, 58.8 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add granular

(16.2 g, 117.6 mmol) in a single portion. Stir for 15 minutes at ambient temperature to generate the phenoxide anion.-

Note: The solution may turn yellow due to phenoxide formation.

-

-

Electrophile Addition: Add 1,3-dibromopropane (30.0 mL, 294 mmol) rapidly.

-

Process Insight: Using a large molar excess (5x) ensures the phenoxide attacks a dibromide molecule rather than a mono-alkylated product attacking another phenoxide, effectively suppressing dimer formation (<2%).

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC (Target: Starting material < 0.5%).

-

Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF.

-

Purification: Concentrate the organic layer.[2] The excess 1,3-dibromopropane can be removed via high-vacuum distillation or column chromatography (Hexanes/EtOAc).

Stage 2: One-Pot Pyrazole Construction (Wolff-Kishner Type Cyclization)

Objective: Synthesize Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate. Mechanism: C-alkylation of acetylacetone followed by hydrazine condensation.

Reagents:

-

Stage 1 Intermediate (1.0 equiv)

-

Acetylacetone (2,4-Pentanedione) (1.5 equiv)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)[2]

-

Hydrazine Hydrate (2.0 equiv)[2]

-

Ethanol (Solvent)

Protocol:

-

C-Alkylation: Dissolve the bromo-intermediate (10.0 g, 34.3 mmol) and acetylacetone (5.3 mL, 51.5 mmol) in Ethanol (100 mL).

-

Base Catalysis: Add DBU (7.7 mL, 51.5 mmol) dropwise. Heat to reflux (80°C) for 12 hours.

-

Mechanism Check: DBU deprotonates the acetylacetone (active methylene), which attacks the alkyl bromide.

-

-

Cyclization: Cool the mixture to 50°C. Add Hydrazine Hydrate (3.4 mL, 68.6 mmol) slowly.

-

Safety: Exothermic reaction.

-

-

Completion: Reflux for an additional 4 hours. The diketone intermediate cyclizes to form the aromatic pyrazole ring.

-

Isolation: Concentrate the solvent. Resuspend the residue in water and extract with EtOAc.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM/MeOH).

-

Yield: 70–80%

-

Stage 3: Hydrolysis to Acoramidis (Drug Substance)

Objective: Saponification of the methyl ester without affecting the fluorinated aromatic core.

Protocol:

-

Dissolve the Stage 2 ester (5.0 g) in THF/Water (1:1, 50 mL).

-

Add LiOH·

(2.5 equiv). Stir at ambient temperature for 14 hours. -

pH Adjustment: Cool to 0°C. Acidify carefully with 1N HCl to pH 5–6.

-

Critical Control: Do not drop pH below 4 rapidly, as the pyrazole nitrogen can protonate, altering solubility/salt form.

-

-

Filtration: The free acid (Acoramidis) precipitates as a white solid. Filter and wash with cold water.

-

Drying: Vacuum dry at 45°C.

Critical Process Parameters & Data

Reagent Stoichiometry Table

| Reagent | Equiv. | Role | Critical Parameter |

| Methyl 4-fluoro-3-hydroxybenzoate | 1.0 | SM | Purity >98%; Fe content <10 ppm |

| 1,3-Dibromopropane | 5.0 | Electrophile | Must be >3.0 equiv to prevent dimerization |

| 2.0 | Base | Particle size affects reaction rate (use milled) | |

| Acetylacetone | 1.5 | Nucleophile | Freshly distilled to remove polymerized species |

| Hydrazine Hydrate | 2.0 | Cyclizer | Add at <50°C to control exotherm |

Impurity Profile Control

-

Dimer Impurity: Formed in Stage 1 if dibromide is limiting. Control: High dilution, excess dibromide.

-

Regioisomer (N-Alkylation): In Stage 2, direct N-alkylation of a pre-formed pyrazole is avoided by using the "construct-on-linker" method (acetylacetone first, then hydrazine). This guarantees the linkage is at the pyrazole C4 position.

-

Defluoro-Analog: Rare, but can occur if aggressive nucleophiles attack the C4-F position. Control: Maintain reaction temperatures <100°C; avoid alkoxide bases in Stage 1.

Process Visualization

Figure 2: Step-by-step synthetic workflow for Acoramidis production.

References

-

Penchala, S. C., et al. (2013).[1][4] "AG10 inhibits amyloidogenesis and cellular toxicity of the familial amyloid cardiomyopathy-associated V122I transthyretin."[1][4][5] Proceedings of the National Academy of Sciences, 110(24), 9992–9997.[1][4][5] Link[1]

-

Graef, I., et al. (2019). "Process for preparing AG-10, its intermediates, and salts thereof." U.S. Patent No.[1] 10,513,497. Washington, DC: U.S. Patent and Trademark Office. Link

-

Alhamadsheh, M. M., et al. (2018).[1] "Transthyretin Stabilizers and Methods of Use Thereof." U.S. Patent No.[1] 9,913,826. Washington, DC: U.S. Patent and Trademark Office. Link

-

Fox, J. C., et al. (2020). "First-in-Human Study of AG10... A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study."[1][6] Clinical Pharmacology in Drug Development, 9(1), 115-129.[1] Link

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. 4-Fluoro-3-hydroxybenzoic acid | 51446-31-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-hydroxybenzoic Acid

Executive Summary

The substrate 4-Bromo-5-fluoro-2-hydroxybenzoic acid presents a unique "trifecta" of challenges for palladium-catalyzed cross-coupling: a free carboxylic acid, a free phenolic hydroxyl group, and an electron-withdrawing fluorine substituent. While the fluorine atom activates the C-Br bond for oxidative addition, the acidic protons (COOH and OH) can poison sensitive catalysts and alter the pH-dependent solubility of the boronic acid partner.

This guide provides two distinct workflows:

-

Route A (Direct Coupling): A high-efficiency protocol for rapid analog generation, eliminating protection/deprotection steps.

-

Route B (Protection Strategy): A robust, scalable route utilizing methyl ester protection for cases where the direct coupling fails due to steric bulk or boronic acid instability.

Substrate Analysis & Strategic Logic

Chemical Properties & Challenges

-

Substrate: 4-Bromo-5-fluoro-2-hydroxybenzoic acid (Substituted Salicylic Acid).

-

pKa Considerations:

-

Carboxylic Acid (

due to F-substitution). -

Phenolic Hydroxyl (

).

-

-

Catalyst Poisoning Risk: The salicylate moiety (ortho-hydroxy carboxylate) is a known chelator. It can form stable 6-membered chelate rings with Pd(II), potentially arresting the catalytic cycle prior to transmetallation.

-

Stoichiometry Alert: Standard Suzuki protocols (1.5 - 2.0 eq. base) will fail. The substrate consumes 2 equivalents of base immediately (deprotonation of COOH and OH) before any base is available to activate the boronic acid.

Catalyst Selection[1]

-

Primary Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ . The large bite angle of the dppf ligand makes it robust against steric crowding and less susceptible to displacement by the salicylate ligand.

-

Alternative (High Difficulty): XPhos Pd G2 or SPhos Pd G2 . These bulky biarylphosphine precatalysts create a protective steric shell, preventing the formation of unreactive Pd-salicylate complexes.

Experimental Protocols

Protocol A: Direct Coupling (The "Green" Route)

Best for: Rapid screening, stable boronic acids, avoiding protection steps.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

-

Base: K₂CO₃ (4.0 equiv) — Critical for neutralizing the substrate and activating boron.

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

-

Setup: Charge a reaction vial with the aryl bromide substrate (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (4.0 eq).

-

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent & Catalyst: Add the degassed Dioxane/Water mixture.[1] Add the Pd catalyst last against a counter-flow of inert gas.

-

Note: The solution may initially bubble as the carboxylic acid is neutralized.

-

-

Reaction: Heat to 85°C for 4–16 hours. Vigorous stirring is essential as the reaction may be biphasic initially.

-

Workup (The "Trap"):

-

CRITICAL: The product is currently a water-soluble dipotassium salt. Do not extract yet.

-

Dilute with water and wash with a small amount of EtOAc (removes organic impurities/homocoupling). Discard organic layer.

-

Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate or become extractable.

-

Extract the acidified aqueous layer with EtOAc (3x).[1] Dry over Na₂SO₄ and concentrate.

Protocol B: Protection-First Strategy (The "Scale-Up" Route)

Best for: Unstable boronic acids, large-scale batches, or if Route A yields <40%.

Workflow:

-

Esterification: Treat the starting acid with MeOH/H₂SO₄ (reflux, 4h) to form Methyl 4-bromo-5-fluoro-2-hydroxybenzoate .

-

Validation: Check TLC/LCMS for disappearance of the acid peak.

-

-

Coupling: Perform Suzuki coupling using standard conditions (1.0 eq Ester, 1.2 eq Boronic Acid, 2.0 eq K₂CO₃, Pd(dppf)Cl₂, Dioxane/Water).

-

Saponification: Hydrolyze the ester using LiOH (3 eq) in THF/Water (1:1) at RT to recover the acid.

Data Presentation & Troubleshooting

Troubleshooting Matrix (Self-Validating System)

Use this table to diagnose failure modes based on LCMS data.

| Observation (LCMS/TLC) | Diagnosis | Root Cause | Corrective Action |

| Starting Material (SM) remains | Catalyst Arrest | Salicylate coordination to Pd. | Switch to XPhos Pd G2 . Increase Temp to 100°C. |

| Mass = SM minus Br (+H) | Protodehalogenation | "Hydride" source present; Pd oxidative addition occurred but transmetallation failed. | Use anhydrous solvent (Dioxane).[1] Switch base to Cs₂CO₃ or K₃PO₄ .[1] |

| Mass = Boronic Acid Dimer | Homocoupling | Oxygen leak or slow oxidative addition. | Degas solvents more thoroughly. Add catalyst after degassing. |

| Product in Aqueous Waste | Workup Error | Failure to acidify during workup. | Check pH of aqueous layer.[1] Must be < pH 3 to extract the free acid. |

Base Stoichiometry Logic

The following calculation justifies the 4.0 equivalent requirement for Route A:

-

1.0 eq neutralizes the Carboxylic Acid (-COOH → -COO⁻).

-

1.0 eq neutralizes the Phenol (-OH → -O⁻).

-

1.0 eq activates the Boronic Acid (Ar-B(OH)₂ → Ar-B(OH)₃⁻).

-

1.0 eq excess maintains reaction kinetics and buffers the system.

-

Total: 4.0 Equivalents.

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific "Salicylate Trap" that makes this substrate difficult.

Caption: Catalytic cycle showing the standard Suzuki pathway (Blue/Green) versus the "Salicylate Trap" (Red) where the substrate coordinates to Palladium, arresting the cycle if base concentration is insufficient.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Protocols.

-

BenchChem. (2025).[1][4][6] Troubleshooting Suzuki Coupling of 2-Halobenzoic Acids.

- Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and boronic acids using a carboxylic acid as a directing group. Journal of the American Chemical Society.

-

Sigma-Aldrich (Merck). (n.d.). Catalyst Screening Guide for Suzuki Coupling.

Sources

Application Note: Esterification Protocols for 4-Bromo-5-fluoro-2-hydroxybenzoic acid

Introduction: Strategic Importance and Synthetic Challenges

4-Bromo-5-fluoro-2-hydroxybenzoic acid is a highly functionalized aromatic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its derivatives serve as crucial intermediates in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1] The esterification of the carboxylic acid moiety is a fundamental transformation, yielding products with modified solubility, bioavailability, and reactivity profiles.

However, the synthesis of esters from this substrate presents a distinct chemical challenge: the presence of a moderately acidic phenolic hydroxyl group ortho to the carboxylic acid. This demands a carefully considered esterification strategy to ensure chemoselectivity, preventing unwanted side reactions such as esterification of the phenol or decomposition under harsh conditions. This guide provides two robust and validated protocols for the esterification of 4-Bromo-5-fluoro-2-hydroxybenzoic acid, catering to different experimental constraints and substrate sensitivities. We will explore a classic, thermodynamically driven method and a modern, kinetically controlled mild coupling protocol, offering insights into the rationale behind each approach.

Foundational Strategy: Selecting the Appropriate Esterification Pathway

The choice of an esterification protocol is dictated by the overall stability of the starting material and the desired reaction conditions (e.g., speed, temperature, pH). For a molecule like 4-Bromo-5-fluoro-2-hydroxybenzoic acid, the primary decision point is whether the substrate can tolerate strong acidic conditions.

Caption: Decision workflow for selecting an esterification protocol.

A Note on Chemoselectivity and Protecting Groups

While the carboxylic acid is significantly more acidic (and its conjugate base more nucleophilic after protonation of the carbonyl) than the phenol under Fischer conditions, ensuring high chemoselectivity is paramount. For both protocols presented, direct esterification of the carboxylic acid is favored. However, in multi-step syntheses involving particularly sensitive functionalities or when esterifying with sterically demanding alcohols, protection of the phenolic hydroxyl group may be warranted. Common protecting groups for phenols include ethers (e.g., Benzyl, Methyl) or silyl ethers (e.g., TIPS).[2][3][4] For the protocols detailed below, protection is not considered necessary for simple primary and secondary alcohols.

Protocol 1: Fischer-Speier Esterification (Classic Acid Catalysis)

This method is a cornerstone of organic synthesis, relying on the principle of driving a reversible reaction to completion.[5] It involves reacting the carboxylic acid with a large excess of an alcohol in the presence of a strong acid catalyst.[6][7]

Principle and Mechanistic Insight

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[6] The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester product. The use of excess alcohol as the solvent serves to shift the equilibrium towards the product side, in accordance with Le Châtelier's principle.[5]

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol (Example: Methyl Ester)

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| 4-Bromo-5-fluoro-2-hydroxybenzoic acid | 235.02 | 10.0 | 2.35 g |

| Methanol (MeOH), anhydrous | 32.04 | ~500 (solvent) | 20 mL |

| Sulfuric Acid (H₂SO₄), concentrated (98%) | 98.08 | ~2.0 | 0.1 mL (catalytic) |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | ~50 mL |

| Ethyl Acetate (EtOAc), reagent grade | - | - | ~100 mL |

| Brine (saturated NaCl soln.) | - | - | ~30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g |

Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-fluoro-2-hydroxybenzoic acid (2.35 g, 10.0 mmol).

-

Add anhydrous methanol (20 mL). Stir the suspension until the acid is partially dissolved.

-

Carefully and slowly add concentrated sulfuric acid (0.1 mL) to the stirring mixture. Caution: This addition is exothermic.

-

Heat the reaction mixture to reflux (approx. 65-70°C) using a heating mantle.

-

Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).

-

Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water (50 mL). The product may precipitate as a solid.

-

Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to yield the pure ester. Expected Yield: 80-90%.

Protocol 2: Steglich Esterification (Mild Carbodiimide Coupling)

The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it ideal for substrates that are sensitive to acid or heat.[8][9] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10]

Principle and Mechanistic Insight

In this reaction, the carboxylic acid adds to the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[8] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by the addition of catalytic DMAP.[10] DMAP, being a superior nucleophile, reacts with the O-acylisourea to form a DMAP-acylated pyridinium intermediate. This "active ester" is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. The thermodynamic driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct.[9]

Caption: Simplified mechanism of Steglich Esterification.

Detailed Experimental Protocol (Example: Ethyl Ester)

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| 4-Bromo-5-fluoro-2-hydroxybenzoic acid | 235.02 | 5.0 | 1.175 g |

| Ethanol (EtOH), anhydrous | 46.07 | 6.0 (1.2 eq) | 0.35 mL |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.5 (1.1 eq) | 1.13 g |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.25 (0.05 eq) | 30 mg |

| Dichloromethane (DCM), anhydrous | - | - | 25 mL |

| 0.5 M Hydrochloric Acid (HCl) soln. | - | - | ~30 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | ~30 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | ~2 g |

Procedure

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-5-fluoro-2-hydroxybenzoic acid (1.175 g, 5.0 mmol), anhydrous ethanol (0.35 mL, 6.0 mmol), and 4-dimethylaminopyridine (30 mg, 0.25 mmol).

-

Add anhydrous dichloromethane (25 mL) and stir the mixture at room temperature until all solids dissolve.

-

Cool the flask to 0°C in an ice bath.

-

In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.13 g, 5.5 mmol) in a minimal amount of anhydrous DCM (~5 mL).

-

Add the DCC solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

-

After completion, filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 15 mL) to remove residual DMAP, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure ethyl ester. Expected Yield: 85-95%.

Summary and Recommendations

Both Fischer-Speier and Steglich esterification are effective methods for the synthesis of 4-Bromo-5-fluoro-2-hydroxybenzoic acid esters. The optimal choice depends on the specific requirements of the synthesis.

| Feature | Protocol 1: Fischer-Speier Esterification | Protocol 2: Steglich Esterification |

| Conditions | Harsh (Strong Acid, Heat) | Mild (Neutral pH, Room Temp.) |

| Reagents | Simple, inexpensive | Specialized coupling agents (DCC/EDC) |

| Byproducts | Water | Insoluble Urea (DCU) |

| Workup | Aqueous extraction, neutralization | Filtration, aqueous extraction |

| Ideal For | Robust, acid-stable substrates; large scale | Acid/heat-sensitive substrates |

| Key Advantage | Cost-effective and simple | High yields and broad compatibility |

For rapid, large-scale synthesis where cost is a primary concern and the target molecule is stable, the Fischer-Speier method is an excellent choice. For syntheses involving delicate functional groups, temperature sensitivity, or when maximizing yield is critical, the Steglich esterification is the superior and more reliable protocol.

References

- The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific

- Appendix 6: Protecting groups. Oxford Learning Link.

- Protecting Groups. chem.iitb.ac.in.

- Fischer–Speier esterific

- Efficacy comparison of different protecting groups for phenols in synthesis. Benchchem.

- Basic principles of Fischer esterification for methyl salicyl

- Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids.

- Mitsunobu reaction. Wikipedia.

- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C

- Methyl Salicylate Preparation Using Esterific

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University.

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.

- Mitsunobu Reaction. Organic Chemistry Portal.

- Synthesis of Esters with Different Flavors using Fisher Esterification.

- Steglich Esterific

- Mitsunobu Reaction. organic-chemistry.org.

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Steglich esterific

- 4-Bromo-5-fluoro-2-methylbenzoic acid. MySkinRecipes.

Sources

- 1. 4-Bromo-5-fluoro-2-methylbenzoic acid [myskinrecipes.com]

- 2. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. chem.iitb.ac.in [chem.iitb.ac.in]

- 5. athabascau.ca [athabascau.ca]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. ivypanda.com [ivypanda.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

Advanced Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-Fluorosalicylic Acid

Executive Summary

This technical guide details the operational protocols for the palladium-catalyzed cross-coupling of 4-bromo-5-fluorosalicylic acid (CAS 1644-71-9) . This scaffold presents unique challenges due to the coexistence of a free carboxylic acid, a phenolic hydroxyl, and an ortho-fluorine substituent relative to the bromine reactive center.

While standard coupling protocols often fail due to catalyst poisoning by the free acid or competitive dehalogenation, this guide presents two distinct strategies:

-

The "Protection-First" Route: A high-reliability workflow converting the substrate to a methyl ester/ether to lock the labile protons.

-

The Direct Aqueous Route: A "Green Chemistry" approach utilizing ligand-free palladium in aqueous media, suitable for scale-up without protection steps.

Substrate Analysis & Mechanistic Challenges

Chemical Environment

The substrate, 4-bromo-5-fluorosalicylic acid, is a deactivated electrophile with significant steric and electronic hurdles:

-

Acidic Protons (

& -

Electronic Deactivation: The C5-Fluorine exerts an inductive withdrawing effect (

), which theoretically activates the C4-Bromine for oxidative addition. However, the electron-rich phenol (donor via -

Chelation Risk: The salicylate motif (ortho-hydroxy acid) is a known bidentate ligand that can sequester transition metals, forming unreactive "off-cycle" complexes.

Decision Framework

The choice of protocol depends on the downstream application and tolerance for step-count.

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Protocol A: The "Protection-First" Route (High Reliability)

Best for: Drug discovery, complex coupling partners, and ensuring maximum yield.

This method mitigates catalyst poisoning by masking the acidic protons as a methyl ester and methyl ether.

Step 1: Global Methylation

-

Reagents: MeI (3.0 equiv),

(3.5 equiv), Acetone. -

Procedure: Reflux 4-bromo-5-fluorosalicylic acid with methyl iodide and potassium carbonate in acetone for 4 hours.

-

Why: This converts the salicylate into methyl 4-bromo-5-fluoro-2-methoxybenzoate . The methoxy group prevents phenoxide coordination to Palladium, while the ester prevents acid-base quenching.

Step 2: Suzuki-Miyaura Cross-Coupling

This protocol uses

Materials

| Component | Equivalents | Role |

| Methyl 4-bromo-5-fluoro-2-methoxybenzoate | 1.0 | Electrophile |

| Aryl Boronic Acid ( | 1.2 - 1.5 | Nucleophile |

| 0.03 (3 mol%) | Catalyst | |

| 3.0 | Base | |

| 1,4-Dioxane / Water (4:1 v/v) | 10 mL/mmol | Solvent System |

Step-by-Step Methodology

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the protected benzoate (1.0 equiv), boronic acid (1.2 equiv), and

(3.0 equiv). -

Degas: Add the 1,4-Dioxane/Water mixture. Sparge with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen. Crucial: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.

-

Catalyst Addition: Add the Pd catalyst (3 mol%) quickly under a positive stream of inert gas. Cap the vial immediately.

-

Reaction: Heat the block to 90°C for 4–12 hours.

-

Monitoring: Check LCMS for the disappearance of the bromide (M+) and appearance of the biaryl product.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Protocol B: Direct Aqueous Coupling (Green Chemistry)

Best for: Large scale, simple aryl boronic acids, and avoiding protection/deprotection steps.

Based on methodologies for diflunisal synthesis, this route utilizes the solubility of the salicylate dianion in water.

The Catalytic Cycle

This route relies on the formation of a water-soluble Pd-species. The high base concentration ensures the substrate remains fully deprotonated (dianionic), preventing it from shutting down the catalytic cycle.

Figure 2: Simplified catalytic cycle for the direct coupling of unprotected halosalicylic acids.

Materials

| Component | Equivalents | Role |

| 4-Bromo-5-fluorosalicylic acid | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.2 | Nucleophile |

| 0.01 (1 mol%) | Pre-catalyst | |

| TPPTS (Water soluble phosphine) | 0.02 (2 mol%) | Ligand |

| 3.5 | Base | |

| Water / Isopropanol (3:1) | 5 mL/mmol | Solvent |

Step-by-Step Methodology

-

Solubilization: Dissolve

(3.5 equiv) in the water/IPA mixture. Add the 4-bromo-5-fluorosalicylic acid. Stir until the solution is clear (formation of the dianion). -

Catalyst Prep: In a separate small vial, premix

and TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) in 1 mL of water for 5 minutes to form the active yellow catalyst solution. -

Combine: Add the boronic acid to the main reaction vessel, followed by the catalyst solution.

-

Reaction: Heat to 70°C for 6–12 hours under Nitrogen.

-

Note: This reaction can be accelerated using Ultrasonic Irradiation (40 kHz) if available, reducing time to <1 hour [1].

-

-

Workup (Acidification): The product will be in the aqueous phase as a salt.

-

Wash the alkaline aqueous layer with Ether (to remove non-acidic byproducts).

-

Slowly acidify the aqueous layer to pH 2 using 1M HCl. The product (free acid) will precipitate.

-

Filter the solid or extract with EtOAc.

-

Optimization & Troubleshooting

Solvent and Base Effects

The choice of base is critical for the fluorinated scaffold. Strong bases can induce defluorination or

| Base | Suitability | Notes | |

| 10.3 | High | Standard for protected substrates. Mild. | |

| 10.3 | High | Best for aqueous direct coupling. | |

| - | Medium | Good for sterically hindered couplings, but expensive. | |

| 12.3 | High | Excellent for boronic acids prone to protodeboronation. | |

| 17.0 | Low | Avoid. Can cause defluorination or side reactions on the ester. |

Common Failure Modes

Issue 1: Protodebromination (Substrate reduction)

-

Observation: Mass spec shows M-Br replaced by H.